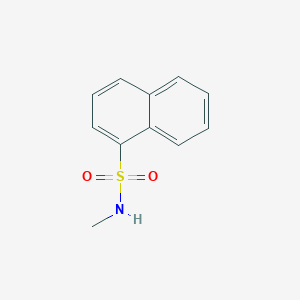![molecular formula C26H27NO6S B491511 2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 361179-77-3](/img/structure/B491511.png)
2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound with the molecular formula C26H27NO6S. This compound is known for its unique structural features, which include a naphthofuran core, a mesitylsulfonyl group, and a methoxyethyl ester.
Méthodes De Préparation
The synthesis of 2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the naphthofuran core: This can be achieved through a cyclization reaction involving a suitable naphthalene derivative and a furan precursor.
Introduction of the mesitylsulfonyl group: This step involves the sulfonylation of the naphthofuran core using mesitylsulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with 2-methoxyethanol under acidic conditions to yield the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow reactors and other advanced techniques.
Analyse Des Réactions Chimiques
2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The mesitylsulfonyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mécanisme D'action
The mechanism of action of 2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The mesitylsulfonyl group is known to be a strong electron-withdrawing group, which can influence the reactivity of the compound. The naphthofuran core may interact with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate include:
2-Methoxyethyl 5-[(tosyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate: This compound has a tosyl group instead of a mesitylsulfonyl group, which may result in different reactivity and applications.
2-Methoxyethyl 5-[(benzenesulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate: The benzenesulfonyl group provides different electronic properties compared to the mesitylsulfonyl group.
2-Methoxyethyl 5-[(p-toluenesulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate: The p-toluenesulfonyl group offers another variation in the sulfonyl substituent, affecting the compound’s behavior in chemical reactions.
Propriétés
IUPAC Name |
2-methoxyethyl 2-methyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6S/c1-15-12-16(2)25(17(3)13-15)34(29,30)27-22-14-21-23(26(28)32-11-10-31-5)18(4)33-24(21)20-9-7-6-8-19(20)22/h6-9,12-14,27H,10-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQHMHNOWZMBKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCCOC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4,6-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491434.png)
![4-bromo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491435.png)

![2,4,6-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491447.png)
![4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491448.png)

![4-bromo-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491454.png)
![4-(tert-butyl)-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B491455.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491457.png)
![Methyl 2-[(2,4-dimethylphenyl)sulfonylamino]benzoate](/img/structure/B491460.png)
![3-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B491469.png)


![N6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B491477.png)
